molecular formula C24H35N5O7 B14250251 L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- CAS No. 208183-74-8

L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl-

Cat. No.: B14250251
CAS No.: 208183-74-8
M. Wt: 505.6 g/mol
InChI Key: VAVCALMWMFEKET-OFDCYSCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- is a peptide compound composed of the amino acids L-tyrosine, L-asparagine, L-proline, and L-isoleucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-throughput techniques.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: The phenolic group of L-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-tyrosine can lead to dopaquinone derivatives.

Scientific Research Applications

L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- has various applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-prolyl-L-proline (VPP)
  • L-Isoleucyl-L-prolyl-L-proline (IPP)

Uniqueness

L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of L-tyrosine and L-asparagine residues may offer unique binding affinities and biological activities compared to other peptides.

Properties

CAS No.

208183-74-8

Molecular Formula

C24H35N5O7

Molecular Weight

505.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H35N5O7/c1-3-13(2)20(22(33)27-17(24(35)36)11-14-6-8-15(30)9-7-14)28-21(32)18-5-4-10-29(18)23(34)16(25)12-19(26)31/h6-9,13,16-18,20,30H,3-5,10-12,25H2,1-2H3,(H2,26,31)(H,27,33)(H,28,32)(H,35,36)/t13-,16-,17-,18-,20-/m0/s1

InChI Key

VAVCALMWMFEKET-OFDCYSCDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.